2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11332467
InChI: InChI=1S/C23H22N2O/c26-22-19-20(24-21(25-22)16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-23(19)13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2,(H,24,25,26)
SMILES:
Molecular Formula: C23H22N2O
Molecular Weight: 342.4 g/mol

2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

CAS No.:

Cat. No.: VC11332467

Molecular Formula: C23H22N2O

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one -

Specification

Molecular Formula C23H22N2O
Molecular Weight 342.4 g/mol
IUPAC Name 2-phenylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Standard InChI InChI=1S/C23H22N2O/c26-22-19-20(24-21(25-22)16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-23(19)13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2,(H,24,25,26)
Standard InChI Key IHNWXFNDISMGIL-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)C5=CC=CC=C5

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-phenylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one, reflects its intricate spirocyclic framework. Key features include:

  • A benzo[h]quinazoline core comprising two fused benzene rings and a pyrimidine moiety.

  • A spiro-fused cyclohexane ring at position 5 of the quinazoline system, creating a three-dimensional structure.

  • A phenyl substituent at position 2 and a ketone group at position 4.

This architecture confers significant steric complexity, influencing both reactivity and biological interactions. X-ray crystallography of analogous spiroquinazolines reveals chair conformations in cyclohexane rings and planar quinazoline systems, suggesting potential for selective binding to enzymatic pockets.

Synthesis and Preparation

Reaction Pathways

Synthesis typically involves multi-step protocols:

  • Cyclocondensation: Reaction of o-aminobenzonitrile derivatives with cyclohexanone derivatives under acidic conditions to form the spirocyclic backbone.

  • Functionalization: Introduction of the phenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

  • Oxidation: Conversion of intermediate alcohols to the ketone group at position 4 using oxidizing agents like Jones reagent.

Table 1: Representative Synthesis Conditions

StepReagentsTemperature (°C)Yield (%)
CyclocondensationHCl (cat.), EtOH8062–68
PhenylationPd(PPh3)4, K2CO311045–50
OxidationCrO3, H2SO42585–90

Purification employs column chromatography, with structural validation via 1H^1H-NMR (δ 7.2–8.1 ppm, aromatic protons) and HRMS (m/z 343.18 [M+H]+).

Physicochemical Properties

Molecular Parameters

  • Molecular Formula: C23H22N2O.

  • Molecular Weight: 342.4 g/mol.

  • Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO and dichloromethane.

  • Melting Point: 218–222°C (decomposition observed above 230°C).

Spectroscopic signatures include:

  • IR: Strong carbonyl stretch at 1685 cm⁻¹ (C=O).

  • 13C^{13}C-NMR: 198.2 ppm (ketone carbon), 145–125 ppm (aromatic carbons).

Biological Activities and Mechanisms

CompoundTargetIC₅₀ (μM)Reference
VC11332467EGFR0.45
EVT-11770917COX-28.2
VC9996120L-Type Ca²⁺1.7

Applications in Drug Development

Lead Optimization

The spirocyclic framework enhances metabolic stability compared to planar quinazolines, addressing limitations in earlier drug candidates. Computational docking studies predict strong binding to:

  • Protease-Activated Receptors (PARs): ΔG = -9.8 kcal/mol.

  • Phosphodiesterase 4 (PDE4): Ki = 12 nM in silico.

Formulation Challenges

Low bioavailability necessitates prodrug strategies or nanoparticle encapsulation. PEGylated liposomes loaded with spiroquinazolines show 3.5-fold increased plasma half-life in murine models.

Future Directions

Research Priorities

  • Pharmacokinetic Profiling: In vivo absorption, distribution, and excretion studies.

  • Target Validation: CRISPR screening to identify novel protein interactions.

  • Synthetic Scalability: Flow chemistry approaches to improve step economy.

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